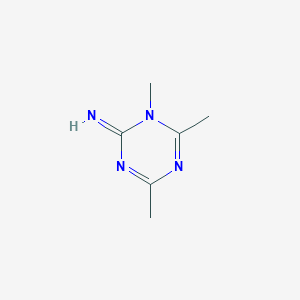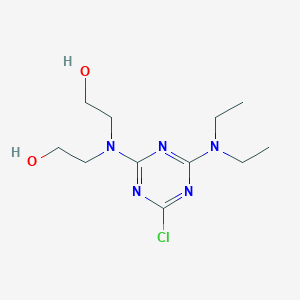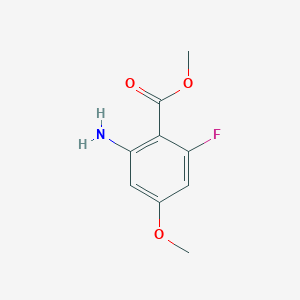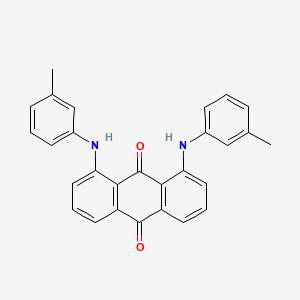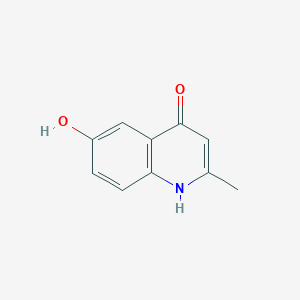
1,6-Diisopropylnaphthalene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,6-Diisopropylnaphthalene is an organic compound with the molecular formula C16H20. It is a derivative of naphthalene, where two isopropyl groups are attached to the 1 and 6 positions of the naphthalene ring. This compound is known for its applications in various industrial processes and scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1,6-Diisopropylnaphthalene can be synthesized through the alkylation of naphthalene with isopropyl alcohol or propylene in the presence of a catalyst. Common catalysts used include zeolites, such as USY (ultrastable Y) and MOR (mordenite), which provide high conversion rates and selectivity for the desired product .
Industrial Production Methods
In industrial settings, the production of this compound involves the use of naphthalene and propylene as raw materials. The process typically includes the following steps:
Reaction: Naphthalene and propylene are reacted in the presence of a catalyst to form isopropylnaphthalene.
Separation: The reaction mixture is separated to isolate the desired diisopropylnaphthalene isomers.
Purification: The product is purified through crystallization and distillation to achieve high purity levels.
Análisis De Reacciones Químicas
Types of Reactions
1,6-Diisopropylnaphthalene undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form naphthalenedicarboxylic acid.
Substitution: It can participate in electrophilic substitution reactions due to the presence of the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Substitution: Reagents such as halogens (e.g., bromine) and nitrating agents (e.g., nitric acid) are used under controlled conditions.
Major Products
Oxidation: The major product is naphthalenedicarboxylic acid.
Substitution: Depending on the reagent, products can include halogenated or nitrated derivatives of this compound.
Aplicaciones Científicas De Investigación
1,6-Diisopropylnaphthalene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of other organic compounds.
Biology: It serves as a model compound for studying the behavior of polycyclic aromatic hydrocarbons.
Medicine: Research is ongoing to explore its potential use in pharmaceuticals.
Industry: It is used in the production of high-performance materials, such as polyethylene naphthalate (PEN), which is a high-performance thermoplastic polyester
Mecanismo De Acción
The mechanism of action of 1,6-Diisopropylnaphthalene involves its interaction with molecular targets through its aromatic ring and isopropyl groups. These interactions can lead to various chemical transformations, such as oxidation and substitution, depending on the reagents and conditions used. The pathways involved include electrophilic aromatic substitution and oxidative pathways .
Comparación Con Compuestos Similares
Similar Compounds
2,6-Diisopropylnaphthalene: Another isomer with isopropyl groups at the 2 and 6 positions.
1,3-Diisopropylnaphthalene: An isomer with isopropyl groups at the 1 and 3 positions.
2,7-Diisopropylnaphthalene: An isomer with isopropyl groups at the 2 and 7 positions
Uniqueness
1,6-Diisopropylnaphthalene is unique due to its specific substitution pattern, which influences its chemical reactivity and physical properties. This uniqueness makes it valuable for specific industrial applications and scientific research.
Propiedades
Número CAS |
51113-41-8 |
|---|---|
Fórmula molecular |
C16H20 |
Peso molecular |
212.33 g/mol |
Nombre IUPAC |
1,6-di(propan-2-yl)naphthalene |
InChI |
InChI=1S/C16H20/c1-11(2)13-8-9-16-14(10-13)6-5-7-15(16)12(3)4/h5-12H,1-4H3 |
Clave InChI |
GQHUSRBBMNYHIF-UHFFFAOYSA-N |
SMILES canónico |
CC(C)C1=CC2=C(C=C1)C(=CC=C2)C(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



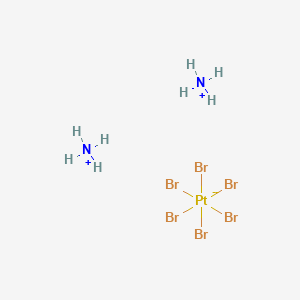
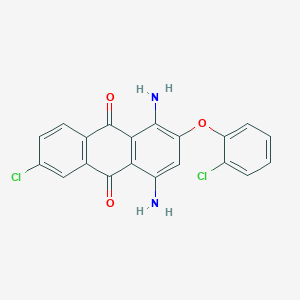
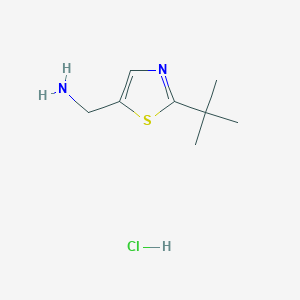



![2-Chloro-6,7-dihydro-4H-thieno[2,3-c]azepin-8(5H)-one](/img/structure/B13129682.png)
